6,7-Diméthoxy-2,3-diméthylquinoxaline

Vue d'ensemble

Description

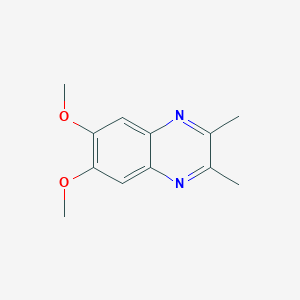

6,7-Dimethoxy-2,3-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It is characterized by its off-white to pale yellow solid appearance and is known for its solubility in organic solvents such as ether and alcohol, while being slightly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in materials science and organic chemistry .

Applications De Recherche Scientifique

6,7-Dimethoxy-2,3-dimethylquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst or reagent in organic synthesis to construct multifunctional compounds.

Biology: This compound can be used in the study of biological processes and as a building block for bioactive molecules.

Méthodes De Préparation

The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One common synthetic route involves the Michael reaction. In this method, methyl acetate and cyclopentadiene ether are reacted in the presence of a base to yield the desired product . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of a suitable base to facilitate the reaction.

Analyse Des Réactions Chimiques

6,7-Dimethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves its interaction with molecular targets and pathways. While detailed studies on its specific mechanism are limited, it is known to act as a catalyst or reagent in various organic reactions. Its effects are mediated through its ability to facilitate the formation or transformation of chemical bonds, thereby influencing the outcome of the reactions it participates in .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-2,3-dimethylquinoxaline can be compared with other similar compounds such as:

6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: This compound is used as an internal standard in pharmacokinetic studies.

6-Amino-2,3-dimethylquinoxaline: Known for its use in various chemical reactions and studies.

The uniqueness of 6,7-Dimethoxy-2,3-dimethylquinoxaline lies in its specific functional groups (dimethoxy and dimethyl) which confer distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Activité Biologique

6,7-Dimethoxy-2,3-dimethylquinoxaline (DMDQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to its role in biochemical assays and its interactions with reactive metabolites such as methylglyoxal (MG). This article delves into the biological activity of DMDQ, summarizing research findings, methodologies, and implications for health and disease.

DMDQ is a quinoxaline derivative characterized by two methoxy groups at positions 6 and 7 and two methyl groups at positions 2 and 3. Its structure allows it to participate in various chemical reactions, particularly those involving electrophilic species like methylglyoxal.

1. Role in Methylglyoxal Detection

DMDQ serves as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying methylglyoxal in biological samples. A study demonstrated that DMDQ could be synthesized from methylglyoxal through a reaction with 1,2-diamino-4,5-dimethoxybenzene, facilitating the detection of MG levels in human plasma . The method showed good linearity and sensitivity, making it suitable for clinical applications.

2. Interaction with Reactive Metabolites

Methylglyoxal is a highly reactive dicarbonyl compound implicated in various pathological processes, including diabetes and cardiovascular diseases. Research indicates that DMDQ can form stable adducts with MG, which may influence the biological effects of MG on cells. In vitro studies have shown that increased levels of MG can lead to cellular stress and dysfunction, particularly in periodontal ligament fibroblasts (PDLFs) under high glucose conditions . The presence of DMDQ allows for better understanding and quantification of these interactions.

Case Study 1: Methylglyoxal and Myocardial Infarction

A clinical study investigated the relationship between plasma methylglyoxal levels and myocardial infarction (MI). It was found that elevated MG levels post-MI correlated with decreased left ventricular ejection fraction (LVEF), indicating potential implications for cardiac function assessment. DMDQ was utilized to standardize measurements of MG in plasma samples . This suggests that monitoring MG levels could provide insights into cardiac health and recovery post-MI.

Case Study 2: Periodontal Ligament Dysfunction

In another study focusing on diabetic conditions, PDLFs exposed to high glucose concentrations exhibited increased levels of MG and related modifications to proteins. This led to impaired cell attachment to collagen, a critical component of the extracellular matrix. The use of DMDQ facilitated the quantification of protein modifications due to MG exposure, highlighting its role in cellular dysfunction associated with diabetes .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of DMDQ:

Propriétés

IUPAC Name |

6,7-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186100 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-00-4 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 6,7-dimethoxy-2,3-dimethylquinoxaline according to the research?

A1: The research paper describes the synthesis and use of 6,7-dimethoxy-2,3-dimethylquinoxaline as a part of a liquid chromatographic method with fluorescence detection. [] This method aims to quantify methylglyoxal, a reactive dicarbonyl compound implicated in various biological processes and diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.